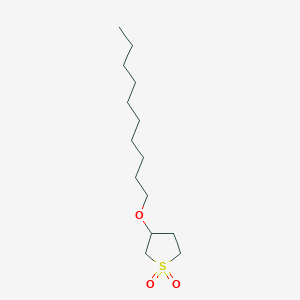
3-(Decyloxy)tetrahydrothiophene 1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Decyloxy)tetrahydrothiophene 1,1-dioxide is an organic compound with the molecular formula C14H28O3S It is a derivative of thiophene, a sulfur-containing heterocycle, and features a decyloxy group attached to the third position of the tetrahydrothiophene ring, which is further oxidized to a sulfone (1,1-dioxide)
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method for synthesizing thiophene, 3-(decyloxy)tetrahydro-, 1,1-dioxide involves the reaction of benzothiophene-3-ol with decanol. The reaction typically proceeds under acidic or basic conditions, with the use of a suitable catalyst to facilitate the formation of the decyloxy group. The resulting intermediate is then subjected to oxidation to form the sulfone group, yielding the final product.
Industrial Production Methods
In an industrial setting, the production of thiophene, 3-(decyloxy)tetrahydro-, 1,1-dioxide may involve large-scale batch or continuous processes. The choice of catalyst, reaction conditions, and purification methods are optimized to ensure high yield and purity of the compound. Common industrial methods may include the use of advanced oxidation techniques and efficient separation processes to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Decyloxy)tetrahydrothiophene 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of higher oxidation state products.
Reduction: Reduction reactions can convert the sulfone group back to a sulfide or thiol.
Substitution: The decyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions may involve nucleophiles like amines, alcohols, or thiols, often under acidic or basic conditions.
Major Products Formed
Oxidation: Higher oxidation state products, such as sulfoxides or sulfones.
Reduction: Sulfides or thiols.
Substitution: Various substituted thiophene derivatives, depending on the nucleophile used.
Applications De Recherche Scientifique
3-(Decyloxy)tetrahydrothiophene 1,1-dioxide has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized as an antioxidant, stabilizer, and in the synthesis of advanced materials.
Mécanisme D'action
The mechanism of action of thiophene, 3-(decyloxy)tetrahydro-, 1,1-dioxide involves its interaction with molecular targets and pathways. The sulfone group can participate in redox reactions, influencing the oxidative state of the environment. The decyloxy group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiophene, tetrahydro-, 1,1-dioxide: A simpler analog without the decyloxy group.
Thiophene, 3-(methoxy)tetrahydro-, 1,1-dioxide: A similar compound with a methoxy group instead of a decyloxy group.
Thiophene, 3-(ethoxy)tetrahydro-, 1,1-dioxide: A similar compound with an ethoxy group.
Uniqueness
3-(Decyloxy)tetrahydrothiophene 1,1-dioxide is unique due to the presence of the long decyloxy chain, which imparts distinct physical and chemical properties. This structural feature can influence the compound’s solubility, reactivity, and interactions with other molecules, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
18760-44-6 |
|---|---|
Formule moléculaire |
C14H28O3S |
Poids moléculaire |
276.44 g/mol |
Nom IUPAC |
3-decoxythiolane 1,1-dioxide |
InChI |
InChI=1S/C14H28O3S/c1-2-3-4-5-6-7-8-9-11-17-14-10-12-18(15,16)13-14/h14H,2-13H2,1H3 |
Clé InChI |
ZMLKENVAWQJBIR-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCOC1CCS(=O)(=O)C1 |
SMILES canonique |
CCCCCCCCCCOC1CCS(=O)(=O)C1 |
Key on ui other cas no. |
18760-44-6 |
Description physique |
Liquid |
Pictogrammes |
Environmental Hazard |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















